molecular formula C6H14O3S B3426996 5-(Methylsulfonyl)-1-pentanol CAS No. 558466-07-2

5-(Methylsulfonyl)-1-pentanol

Cat. No.: B3426996
CAS No.: 558466-07-2
M. Wt: 166.24 g/mol
InChI Key: GYWGTIUZWRJGPS-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-1-pentanol: is an organic compound characterized by the presence of a methylsulfonyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-1-pentanol typically involves the reaction of 5-chloropentanol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

5-chloropentanol+methylsulfonyl chlorideThis compound+HCl\text{5-chloropentanol} + \text{methylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-chloropentanol+methylsulfonyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylsulfonyl)-1-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-(Methylsulfonyl)pentanal or 5-(Methylsulfonyl)pentanone.

    Reduction: Formation of 5-(Methylthio)-1-pentanol.

    Substitution: Formation of various substituted pentanol derivatives.

Scientific Research Applications

Chemistry: 5-(Methylsulfonyl)-1-pentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The sulfonyl group is known for its bioactivity, and derivatives of this compound may exhibit therapeutic properties.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-1-pentanol involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-(Methylthio)-1-pentanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    5-(Methylsulfonyl)-2-pentanol: Similar structure but with the sulfonyl group attached to a different carbon atom.

    5-(Ethylsulfonyl)-1-pentanol: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness: 5-(Methylsulfonyl)-1-pentanol is unique due to the presence of both a hydroxyl group and a methylsulfonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-methylsulfonylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-10(8,9)6-4-2-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWGTIUZWRJGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558466-07-2
Record name 5-methanesulfonylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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